1-(2-Methoxyethyl)cyclopentane-1-carbaldehyde
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Overview
Description
1-(2-Methoxyethyl)cyclopentane-1-carbaldehyde is an organic compound with the molecular formula C9H16O2 and a molecular weight of 156.22 g/mol . It is a cyclopentane derivative with a methoxyethyl group and an aldehyde functional group. This compound is of interest in various fields of scientific research due to its unique chemical structure and reactivity.
Preparation Methods
The synthesis of 1-(2-Methoxyethyl)cyclopentane-1-carbaldehyde can be achieved through several synthetic routes. One common method involves the reaction of cyclopentanone with 2-methoxyethanol in the presence of an acid catalyst to form the corresponding acetal, which is then hydrolyzed to yield the desired aldehyde . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
1-(2-Methoxyethyl)cyclopentane-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include acidic or basic catalysts, specific solvents, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(2-Methoxyethyl)cyclopentane-1-carbaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound’s reactivity makes it useful in studying enzyme-catalyzed reactions and metabolic pathways.
Medicine: It serves as a building block for the development of potential therapeutic agents.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1-(2-Methoxyethyl)cyclopentane-1-carbaldehyde exerts its effects depends on its chemical reactivity. The aldehyde group can form covalent bonds with nucleophilic sites in biological molecules, potentially altering their function. The methoxyethyl group may also participate in interactions with molecular targets, influencing the compound’s overall activity .
Comparison with Similar Compounds
1-(2-Methoxyethyl)cyclopentane-1-carbaldehyde can be compared with other cyclopentane derivatives, such as:
Cyclopentanone: Lacks the methoxyethyl group and has different reactivity.
Cyclopentane-1-carboxylic acid: Contains a carboxylic acid group instead of an aldehyde.
1-(2-Hydroxyethyl)cyclopentane-1-carbaldehyde: Has a hydroxyethyl group instead of a methoxyethyl group.
The presence of the methoxyethyl group in this compound imparts unique chemical properties, making it distinct from these similar compounds.
Properties
Molecular Formula |
C9H16O2 |
---|---|
Molecular Weight |
156.22 g/mol |
IUPAC Name |
1-(2-methoxyethyl)cyclopentane-1-carbaldehyde |
InChI |
InChI=1S/C9H16O2/c1-11-7-6-9(8-10)4-2-3-5-9/h8H,2-7H2,1H3 |
InChI Key |
YLEPYDFCRNLADD-UHFFFAOYSA-N |
Canonical SMILES |
COCCC1(CCCC1)C=O |
Origin of Product |
United States |
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